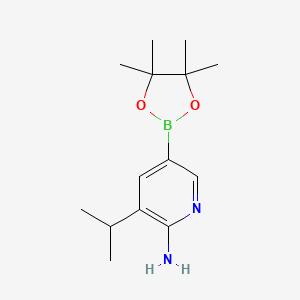
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is a complex organic compound featuring a pyridine ring substituted with an isopropyl group and a boronate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyridine ring is treated with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Boronate Ester Formation: The boronate ester is introduced through a Miyaura borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of isopropyl ketone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various aryl or vinyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its boronate ester group makes it particularly valuable in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to synthesize biologically active molecules, such as potential pharmaceuticals or agrochemicals. Its derivatives may exhibit various biological activities, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound serves as an intermediate in the synthesis of drug candidates. Its ability to undergo diverse chemical reactions allows for the creation of a wide range of pharmacologically active compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or electronic components, due to its versatile reactivity and stability.
Wirkmechanismus
The mechanism by which 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in biological applications would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propan-2-yl)pyridine: Lacks the boronate ester group, limiting its reactivity in cross-coupling reactions.
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Lacks the isopropyl group, which may affect its steric and electronic properties.
3-(Propan-2-yl)-5-bromopyridin-2-amine: Contains a bromine atom instead of the boronate ester, leading to different reactivity patterns.
Uniqueness
The unique combination of the isopropyl group and the boronate ester in 3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine provides a balance of steric and electronic properties, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C14H23BN2O2 |
|---|---|
Molekulargewicht |
262.16 g/mol |
IUPAC-Name |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23BN2O2/c1-9(2)11-7-10(8-17-12(11)16)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3,(H2,16,17) |
InChI-Schlüssel |
BBWRGONWSMEHPO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


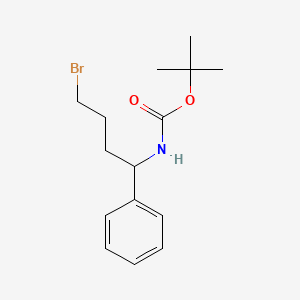
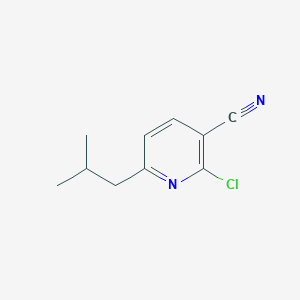
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
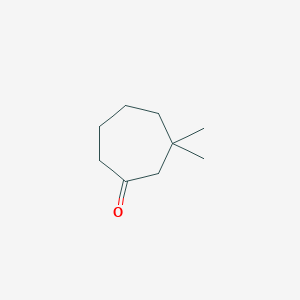
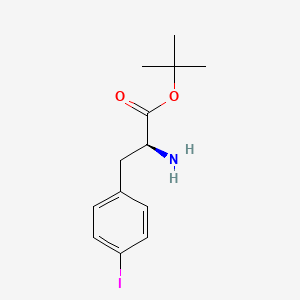
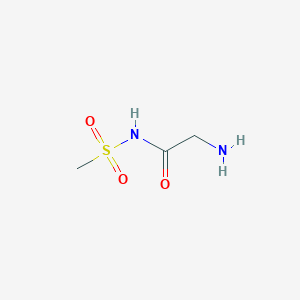
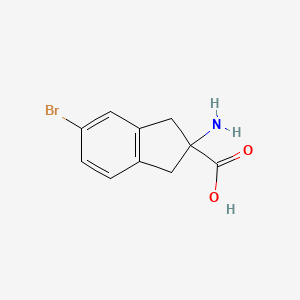

![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
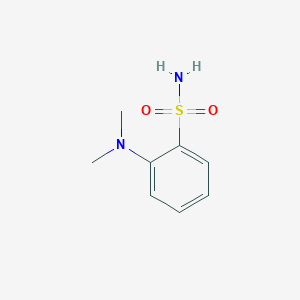
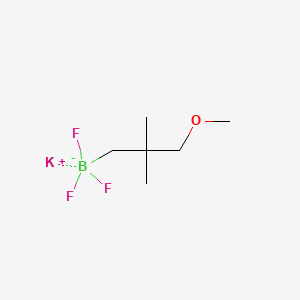

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)
